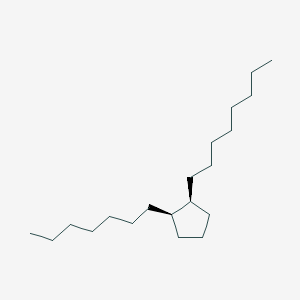

(1R,2S)-1-heptyl-2-octylcyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

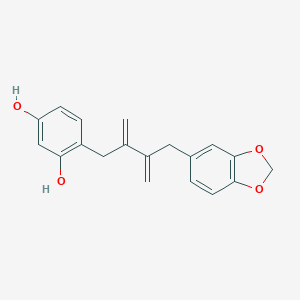

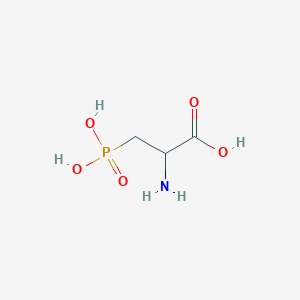

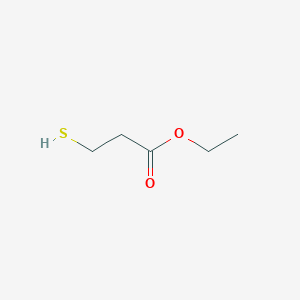

(1R,2S)-1-heptyl-2-octylcyclopentane is a synthetic compound that belongs to the class of cyclopentane derivatives. It is also known as HOC-7 and has been extensively studied for its potential applications in various fields, including scientific research, drug development, and biotechnology.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis Inhibition

(1R,2S)-1-heptyl-2-octylcyclopentane, a type of cyclopentane, has been studied for its role as an inhibitor in enzymatic synthesis. A study by Coulter, Lombardini, Sufrin, and Talalay (1974) found that certain cyclopentane analogues, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), act as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes. These inhibitors are dependent on ring size and are influenced by the presence of amino and carboxyl groups on a 5-membered ring (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Stereoselective Syntheses

In another study, Krief, Kenda, Maertens, and Remacle (1996) explored the stereoselective syntheses of cyclopentanes, including 2-ethyl-1-methyl-1-phenyl cyclopentane, highlighting the stereocontrol achievable at multiple stereogenic centers in these compounds. This research demonstrates the potential of using cyclopentanes in precise synthetic applications (Krief, Kenda, Maertens, & Remacle, 1996).

Ring-Opening Polymerization

Komarov, Minyaev, Churakov, Roitershtein, and Nifant’ev (2019) found that certain cyclopentane diols, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, can form one-dimensional chains via O—H⋯O hydrogen bonding in their crystals. These compounds may serve as precatalyst activators for ring-opening polymerization of cyclic esters, indicating a potential application in polymer chemistry (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).

Cycloaddition Reactions

Research by Meilert, Schwenter, Shatz, Dubbaka, and Vogel (2003) delved into the reactivity of 2-oxyallyl cations with furan derivatives, exploring formal double [4+3]-cycloadditions. This study demonstrates the utility of cyclopentanes in complex cycloaddition reactions, a key process in synthetic organic chemistry (Meilert, Schwenter, Shatz, Dubbaka, & Vogel, 2003).

Propiedades

Número CAS |

155976-51-5 |

|---|---|

Nombre del producto |

(1R,2S)-1-heptyl-2-octylcyclopentane |

Fórmula molecular |

C20H40 |

Peso molecular |

280.5 g/mol |

Nombre IUPAC |

(1R,2S)-1-heptyl-2-octylcyclopentane |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1 |

Clave InChI |

UKVVPDHLUHAJNZ-UXHICEINSA-N |

SMILES isomérico |

CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC |

SMILES |

CCCCCCCCC1CCCC1CCCCCCC |

SMILES canónico |

CCCCCCCCC1CCCC1CCCCCCC |

Otros números CAS |

155976-51-5 |

Descripción física |

Solid |

Sinónimos |

15-F(2t)-IsoP 15-F(2t)-isoprostane 15-F2t-IsoP 15-F2t-isoprostane 8-epi-PGF2 alpha 8-epi-PGF2alpha 8-epi-prostaglandin F2alpha 8-epiprostaglandin F2alpha 8-F(2t)-isoprostane 8-iso-PGF(2alpha) 8-iso-PGF2alpha 8-isoprostaglandin F2alpha 8-isoprostane isoprostaglandin F2alpha type-III |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)